6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-3-thiol
Overview
Description
The compound 6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-3-thiol is a heterocyclic compound that has attracted interest due to its structural uniqueness and potential for bioactivity. Its synthesis and various reactions underline its significance in the field of organic chemistry, particularly in the development of pharmaceuticals and agrochemicals.
Synthesis Analysis
The synthesis of 6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-3-thiol and related compounds involves multiple steps, starting from hexanolactam as an initiation material. The process includes O-methylation with dimethyl sulfate and cyclization with carbazic acid methylester or methyldithiocarbazate, leading to the target heterocyclic compounds. This method is noted for its ease of handling, mild conditions, and cost-effectiveness, making it suitable for industrial production (Sun Jiang-tao, 2010).
Molecular Structure Analysis
The molecular structure of these compounds is confirmed through various spectroscopic methods, including MS, 1HNMR, IR, 13C NMR, and mass spectroscopy. These analytical techniques ensure the accurate determination of the compound's structure, providing a foundation for further chemical and biological evaluations.
Chemical Reactions and Properties
The chemical reactions involving 6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-3-thiol vary, including its reactivity with carboxylic acid anhydrides and chlorides. Depending on the conditions and the nature of the acylating agent, acylation can occur at the nitrogen atom in the heteroring or methylene carbon atom, leading to N-acyl or C-acyl derivatives, respectively. Heating of N-acyl derivatives can induce migration of the acyl group to form C-acyl derivatives, showcasing the compound's versatile reactivity (A. P. Makei et al., 2004).
Scientific Research Applications
Herbicidal Activities : A study focused on novel derivatives of 6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine, demonstrating moderate herbicidal activities against certain plants like rape and barnyard grass (Wang et al., 2006).
Acylation Reactions : Research on the acylation of 6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylacetonitrile reveals that it reacts with carboxylic acid anhydrides and chlorides to afford acylation products, which could have implications in synthetic chemistry (Makei et al., 2004).
Analgesic Properties : A synthesis and study of derivatives indicated potential analgesic properties. This suggests a possible application in pain treatment, although it requires further exploration to establish efficacy and safety (Demchenko et al., 2018).
Antibacterial Activity : Derivatives of 6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine showed promising antibacterial activity against certain strains of bacteria and yeast, suggesting potential in developing new antimicrobial drugs (Demchenko et al., 2021).
Anticonvulsant Activity : Studies on 6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine derivatives showed significant anticonvulsant activity, indicating their potential use in treating epilepsy or seizure disorders (Piao et al., 2012).
Anxiolytic Activity : Research into urea derivatives of 6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine revealed anxiolytic activity, suggesting potential application in the treatment of anxiety disorders (Demchenko et al., 2020).
Central Nervous System Effects : Selected derivatives of 6,7,8,9-Tetrahydro-5H-1,2,4-triazolo[4,3-a]-diazepine were found to have sedative activity, indicating potential applications in CNS disorders (Guryn et al., 2001).
properties
IUPAC Name |
2,5,6,7,8,9-hexahydro-[1,2,4]triazolo[4,3-a]azepine-3-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3S/c11-7-9-8-6-4-2-1-3-5-10(6)7/h1-5H2,(H,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHTDDLHSHLGVMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NNC(=S)N2CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00395908 | |
Record name | 2,5,6,7,8,9-Hexahydro-3H-[1,2,4]triazolo[4,3-a]azepine-3-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00395908 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-3-thiol | |
CAS RN |
13805-41-9 | |
Record name | 2,5,6,7,8,9-Hexahydro-3H-[1,2,4]triazolo[4,3-a]azepine-3-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00395908 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepine-3-thiol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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